N-{[5-(3-chlorophenyl)furan-2-yl]methyl}cyclohexanamine
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Overview
Description
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}cyclohexanamine is a chemical compound that features a furan ring substituted with a 3-chlorophenyl group and a cyclohexanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}cyclohexanamine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, using 3-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Cyclohexanamine Moiety: The final step involves the nucleophilic substitution reaction where the furan derivative reacts with cyclohexanamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}cyclohexanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-{[5-(3-bromophenyl)furan-2-yl]methyl}cyclohexanamine: Similar structure with a bromine atom instead of chlorine.
N-{[5-(3-methylphenyl)furan-2-yl]methyl}cyclohexanamine: Similar structure with a methyl group instead of chlorine.
Uniqueness
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}cyclohexanamine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H20ClNO |
---|---|
Molecular Weight |
289.8 g/mol |
IUPAC Name |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]cyclohexanamine |
InChI |
InChI=1S/C17H20ClNO/c18-14-6-4-5-13(11-14)17-10-9-16(20-17)12-19-15-7-2-1-3-8-15/h4-6,9-11,15,19H,1-3,7-8,12H2 |
InChI Key |
TUSAQGKSLDLCEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=C(O2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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